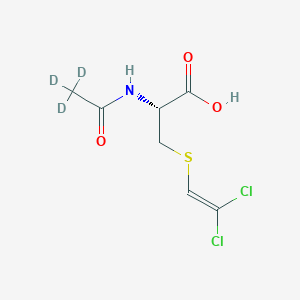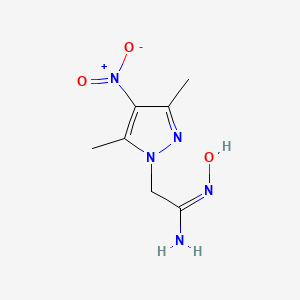
(2S)-3,3-Difluorooxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3,3-Difluorooxolane-2-carboxylic acid is a fluorinated carboxylic acid derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it an interesting compound for various scientific and industrial applications. The compound’s structure consists of a five-membered oxolane ring with two fluorine atoms attached to the third carbon and a carboxylic acid group attached to the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the direct fluorination of oxolane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3,3-Difluorooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-3,3-Difluorooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-3,3-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and other interactions, leading to increased potency and selectivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorooxolane-2-carboxylic acid: Similar structure but without the stereochemistry.
2-Fluorooxolane-2-carboxylic acid: Contains only one fluorine atom.
3-Fluorooxolane-2-carboxylic acid: Fluorine atom at a different position.
Uniqueness
(2S)-3,3-Difluorooxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct chemical and biological properties. The stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to different biological activities compared to its non-stereoisomeric counterparts.
Propiedades
Fórmula molecular |
C5H6F2O3 |
|---|---|
Peso molecular |
152.10 g/mol |
Nombre IUPAC |
(2S)-3,3-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
Clave InChI |
PLILKVHHFMIWOP-VKHMYHEASA-N |
SMILES isomérico |
C1CO[C@H](C1(F)F)C(=O)O |
SMILES canónico |
C1COC(C1(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


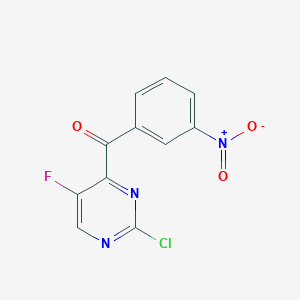
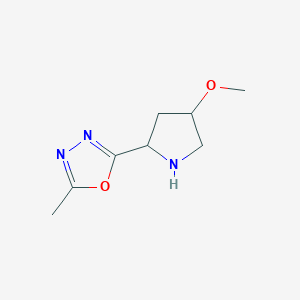
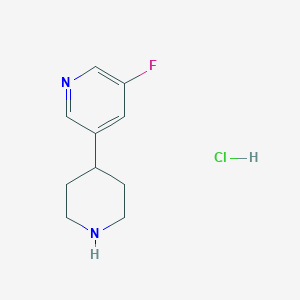
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
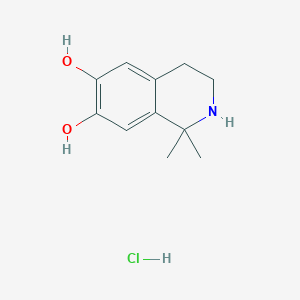
![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)
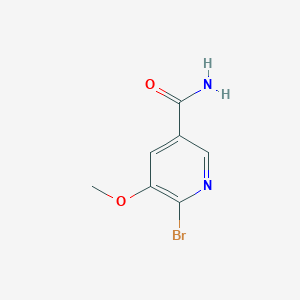
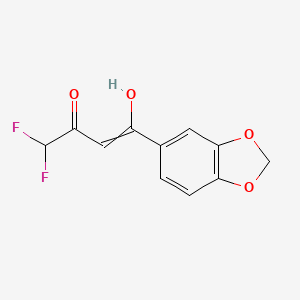

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
